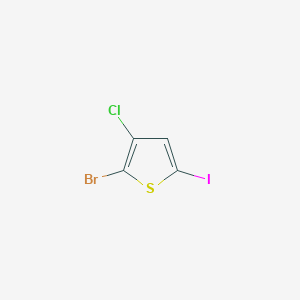

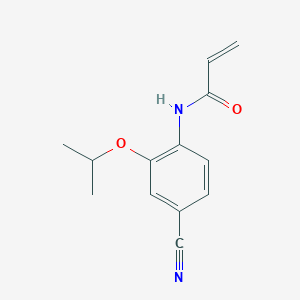

![molecular formula C22H20N2O5 B2538384 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876941-55-8](/img/structure/B2538384.png)

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Multi-step Synthesis and Photophysical Investigation

A related compound, synthesized through a multi-step process, has been investigated for its photophysical properties and potential as a fluorescent chemosensor for the detection of Fe3+ metal ions. The study explored the compound's solvatochromism, micellization behavior in surfactants, and its application as an on-off fluorescence chemosensor for Fe3+ determination in solution (Salman A. Khan, 2020).

Structural Analysis and Tautomerism

Annular Tautomerism of Curcuminoid NH-pyrazoles

Structural analysis of NH-pyrazoles, which share a similar structural motif with the compound , has revealed insights into their annular tautomerism. The study provided detailed crystallographic data, aiding in understanding the stability and tautomerization behavior of these compounds in different states (P. Cornago et al., 2009).

Antimicrobial and Antioxidant Activities

Synthesis and Biological Evaluation of Pyrazole Chalcones

A novel series of pyrazole chalcones was synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. The study highlighted the potential of these compounds as lead candidates for future drug discovery, focusing on their structure-activity relationship and theoretical toxicity evaluation (B. Bandgar et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Molecular Docking and Quantum Chemical Studies

A compound structurally related to the specified chemical was subjected to molecular docking and quantum chemical calculations to explore its biological efficacy. The study encompassed DFT calculations, molecular electrostatic potential analysis, and docking studies to predict its biological effect, highlighting its potential as a molecule of interest in various biological applications (A. Viji et al., 2020).

Photophysical and Physicochemical Investigations

Synthesis, Photophysical and Physicochemical Investigation

Research on a pyrazoline derivative, similar in structure to the compound , detailed its synthesis and photophysical investigation as a potential fluorescent chemosensor for metal ions. The study’s emphasis on photophysical properties, such as absorption and emission in various solvents, provided insights into the compound's applications in detecting metal ions through fluorescence changes (Salman A. Khan, 2020).

Wirkmechanismus

Target of Action

The primary target of TCMDC-125347, also known as 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125347 interacts with PfCLK3 through a bidentate interaction involving two hydrogen bonds . The first bond involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125347 affects the RNA splicing pathway in the malarial parasite. PfCLK3 is known to phosphorylate parasite SR proteins, which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125347 disrupts these processes, leading to the death of the parasite .

Pharmacokinetics

It is suggested that tcmdc-125347 is a promising lead compound for the development of new antimalarials . This implies that it likely has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies would be needed to confirm this.

Result of Action

The result of TCMDC-125347’s action is the death of the malarial parasite at various stages. It rapidly kills P. falciparum at the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver stage parasites .

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)17-13-16(15-6-3-4-7-18(15)25)23-24(17)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOVKLALJKPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)